molecular formula C6H14O3S B1654757 3-Methylbutan-2-yl methanesulfonate CAS No. 26943-74-8

3-Methylbutan-2-yl methanesulfonate

Cat. No.: B1654757
CAS No.: 26943-74-8
M. Wt: 166.24 g/mol
InChI Key: HREPGPGLHZOQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutan-2-yl methanesulfonate is an organic chemical compound . Its IUPAC name is 1,2-dimethylpropyl methanesulfonate . It has a molecular weight of 166.24 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 . This indicates that the molecule is composed of 6 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Biogeochemical Cycling of Sulfur : Methanesulfonic acid, a related compound, plays a significant role in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere from the oxidation of dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth (Kelly & Murrell, 1999).

  • Catalysis and Synthesis : Nicotinium methane sulfonate, derived from methanesulfonic acid, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This indicates its potential as a catalyst in organic synthesis processes (Tamaddon & Azadi, 2018).

  • Physicochemical Properties and Ecotoxicity : Research on imidazolium-based organic salts, which include methanesulfonate compounds, has provided insights into their physicochemical properties, Brönsted acidity, and ecotoxicity. This is crucial for understanding their environmental impact and potential industrial applications (Sardar et al., 2018).

  • Production and Use in Research : Methyl methanesulfonate, closely related to 3-Methylbutan-2-yl methanesulfonate, is primarily used for research purposes. Its production and application in scientific studies highlight its significance in experimental research (Methyl Methanesulfonate, 1999).

  • Synthesis of Chemical Compounds : Methanesulfonic acid, a related compound, is used as a solvent and catalyst in the synthesis of various chemical compounds, demonstrating its versatility in chemical synthesis (Camps et al., 1984).

  • Sulfonation of Methane : Research has investigated the direct sulfonation of methane to methanesulfonic acid and methylbisulfate, exploring new methods of chemical synthesis and the effects of different catalysts (Mukhopadhyay & Bell, 2004).

Safety and Hazards

3-Methylbutan-2-yl methanesulfonate is classified as a flammable liquid and vapor. It is harmful if inhaled and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Future Directions

3-Methylbutan-2-yl methanesulfonate is currently used in pharmaceutical testing . As such, future directions may include further exploration of its potential applications in pharmaceuticals and other industries.

Properties

IUPAC Name

3-methylbutan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREPGPGLHZOQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949725
Record name 3-Methylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26943-74-8
Record name 2-Butanol, 3-methyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbutan-2-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methylbutan-2-yl methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-Methylbutan-2-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
3-Methylbutan-2-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methylbutan-2-yl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Methylbutan-2-yl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.